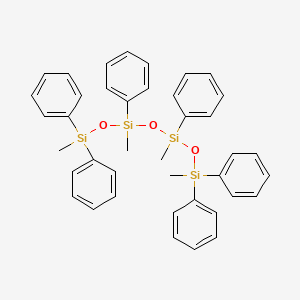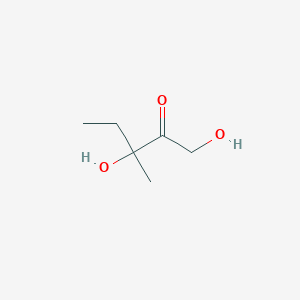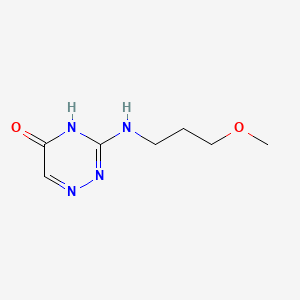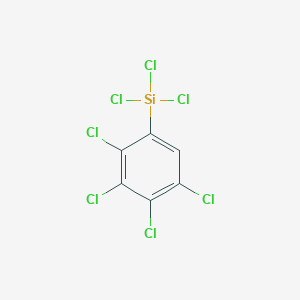
Trichloro(tetrachlorophenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(tetrachlorophenyl)silane: is a chemical compound with the molecular formula C6HCl7Si . It is known for its unique structure, which includes a silicon atom bonded to a tetrachlorophenyl group and three chlorine atoms. This compound is used in various industrial and research applications due to its reactivity and ability to form stable bonds with other elements.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One common method involves the direct chlorination of tetrachlorophenylsilane. This process typically requires the presence of a catalyst and is conducted under controlled temperature and pressure conditions.
Hydrochlorination: Another method involves the hydrochlorination of tetrachlorophenylsilane using hydrogen chloride gas. This reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of trichloro(tetrachlorophenyl)silane often involves large-scale chlorination processes. These processes are designed to maximize yield and minimize by-products. The use of advanced distillation techniques helps in purifying the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Trichloro(tetrachlorophenyl)silane can undergo substitution reactions where the chlorine atoms are replaced by other groups. Common reagents for these reactions include alcohols and amines.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across double bonds in alkenes to form new silicon-carbon bonds.
Common Reagents and Conditions:
Alcohols and Amines: Used in substitution reactions to replace chlorine atoms.
Alkenes: Used in hydrosilylation reactions under the presence of a catalyst.
Major Products Formed:
Silicon-Carbon Compounds: Formed through hydrosilylation.
Substituted Silanes: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Organosilicon Compounds: Trichloro(tetrachlorophenyl)silane is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and polymer chemistry.
Biology and Medicine:
Biocompatible Materials: Research is ongoing into the use of organosilicon compounds in biocompatible materials for medical implants and devices.
Industry:
Mechanism of Action
Molecular Targets and Pathways: The primary mechanism by which trichloro(tetrachlorophenyl)silane exerts its effects is through the formation of stable silicon-carbon bonds. This occurs via electrophilic substitution and hydrosilylation reactions. The silicon atom in the compound acts as an electrophile, facilitating the formation of new bonds with carbon atoms in other molecules .
Comparison with Similar Compounds
Trichlorosilane (HCl3Si): A related compound used in the semiconductor industry for the production of ultrapure silicon.
Tetrachlorosilane (SiCl4): Another similar compound used in the production of silicon-based materials.
Uniqueness: Trichloro(tetrachlorophenyl)silane is unique due to its tetrachlorophenyl group, which imparts distinct chemical properties and reactivity compared to other chlorosilanes. This makes it particularly useful in specialized applications where specific reactivity is required .
Properties
Molecular Formula |
C6HCl7Si |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
trichloro-(2,3,4,5-tetrachlorophenyl)silane |
InChI |
InChI=1S/C6HCl7Si/c7-2-1-3(14(11,12)13)5(9)6(10)4(2)8/h1H |
InChI Key |
FFZNQXSOIIVDRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


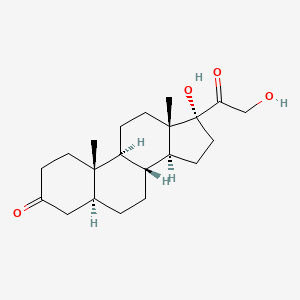
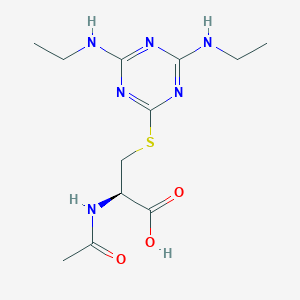
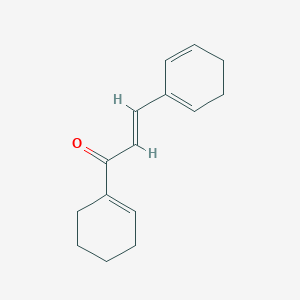

![tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate](/img/structure/B13825560.png)
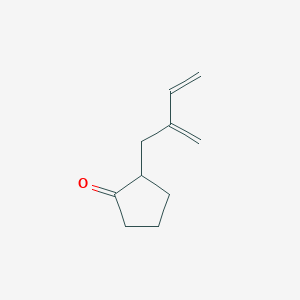
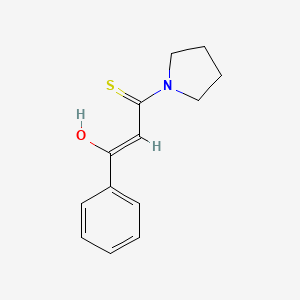
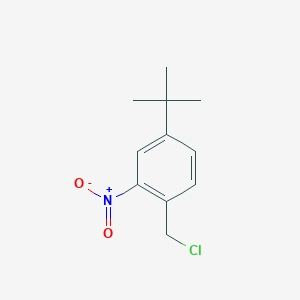
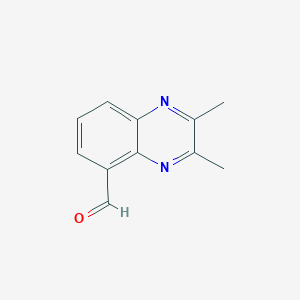
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,5-(bromomethyl)-3',6'-dihydroxy-](/img/structure/B13825584.png)
